

Spectroscopic and Synthetic Profile of Decyl Ethyl Ether: A Technical Guide

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Compound of Interest

Compound Name: Decyl ether

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This technical guide provides a comprehensive overview of the spectroscopic data for decyl ethyl ether (1-ethoxydecane), a long-chain aliphatic ether. Included are detailed summaries of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide outlines a detailed experimental protocol for its synthesis via the Williamson ether synthesis, along with the methodologies for acquiring the presented spectroscopic data.

Spectroscopic Data

The following sections summarize the key spectroscopic data for decyl ethyl ether, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of decyl ethyl ether.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.38	Triplet	2H	-O-CH ₂ -CH ₂ - (Decyl)
~3.46	Quartet	2H	-O-CH ₂ -CH ₃ (Ethyl)
~1.54	Multiplet	2H	-O-CH ₂ -CH ₂ - (Decyl)
~1.26	Multiplet	14H	-(CH ₂) ₇ - (Decyl)
~1.19	Triplet	3H	-O-CH ₂ -CH ₃ (Ethyl)
~0.88	Triplet	3H	-CH ₂ -CH ₃ (Decyl)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
~70.8	-O-CH ₂ - (Decyl)
~66.1	-O-CH ₂ - (Ethyl)
~31.9	Methylene carbons of the decyl chain
~29.6	Methylene carbons of the decyl chain
~29.3	Methylene carbons of the decyl chain
~26.2	Methylene carbons of the decyl chain
~22.7	Methylene carbons of the decyl chain
~15.2	-O-CH ₂ -CH ₃ (Ethyl)
~14.1	-CH ₂ -CH ₃ (Decyl)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic feature in the IR spectrum of decyl ethyl ether is the C-O-C stretching vibration.

Wavenumber (cm ⁻¹)	Description
~2925	C-H stretch (alkane)
~2855	C-H stretch (alkane)
~1465	C-H bend (alkane)
~1115	C-O-C stretch (ether)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of decyl ethyl ether. The molecular ion peak $[M]^+$ is expected at m/z 186.

Key Fragments:

m/z	Proposed Fragment
186	$[CH_3(CH_2)_9OCH_2CH_3]^+$ (Molecular Ion)
157	$[M - C_2H_5]^+$
143	$[M - C_3H_7]^+$
129	$[M - C_4H_9]^+$
115	$[M - C_5H_{11}]^+$
101	$[M - C_6H_{13}]^+$
87	$[M - C_7H_{15}]^+$
73	$[M - C_8H_{17}]^+$
59	$[CH_2=O^+-CH_2CH_3]$
45	$[CH_3CH_2O]^+$

Experimental Protocols

Synthesis of Decyl Ethyl Ether via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for the preparation of unsymmetrical ethers like decyl ethyl ether.[1][2][3][4] The reaction proceeds via an S_N2 mechanism.[3][4]

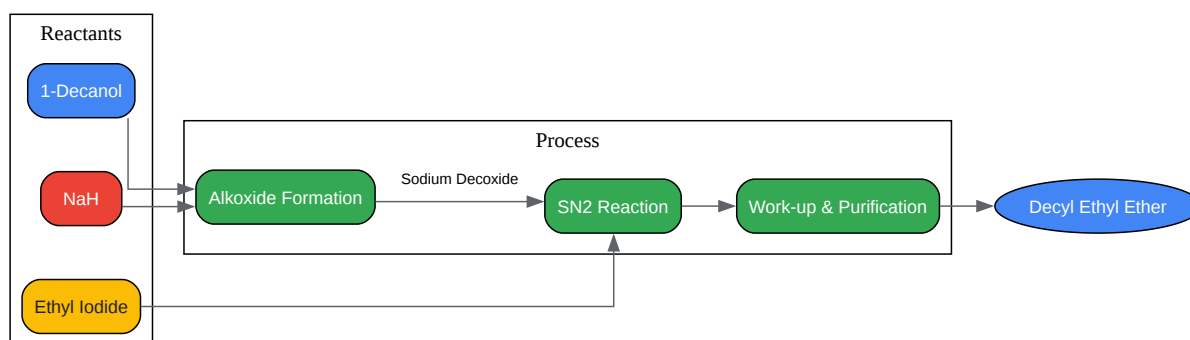
Reactants:

- 1-Decanol
- Sodium hydride (NaH)
- Ethyl iodide (or ethyl bromide)
- Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)[3]
- Diethyl ether (for extraction)
- Saturated aqueous ammonium chloride (NH_4Cl)
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 1-decanol (1 equivalent) dissolved in anhydrous DMF.
- Cool the solution in an ice bath (0 °C).
- Slowly add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution.
- After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium decoxide.

- Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise via the dropping funnel.
- After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
- Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH_4Cl solution.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure decyl ethyl ether.



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Caption: Williamson Ether Synthesis Workflow for Decyl Ethyl Ether.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

- Instrumentation: A 400 MHz NMR spectrometer.
- Sample Preparation: Approximately 10-20 mg of the purified decyl ethyl ether is dissolved in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Acquisition: A standard proton NMR experiment is performed with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled ^{13}C NMR experiment is conducted. A larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope.

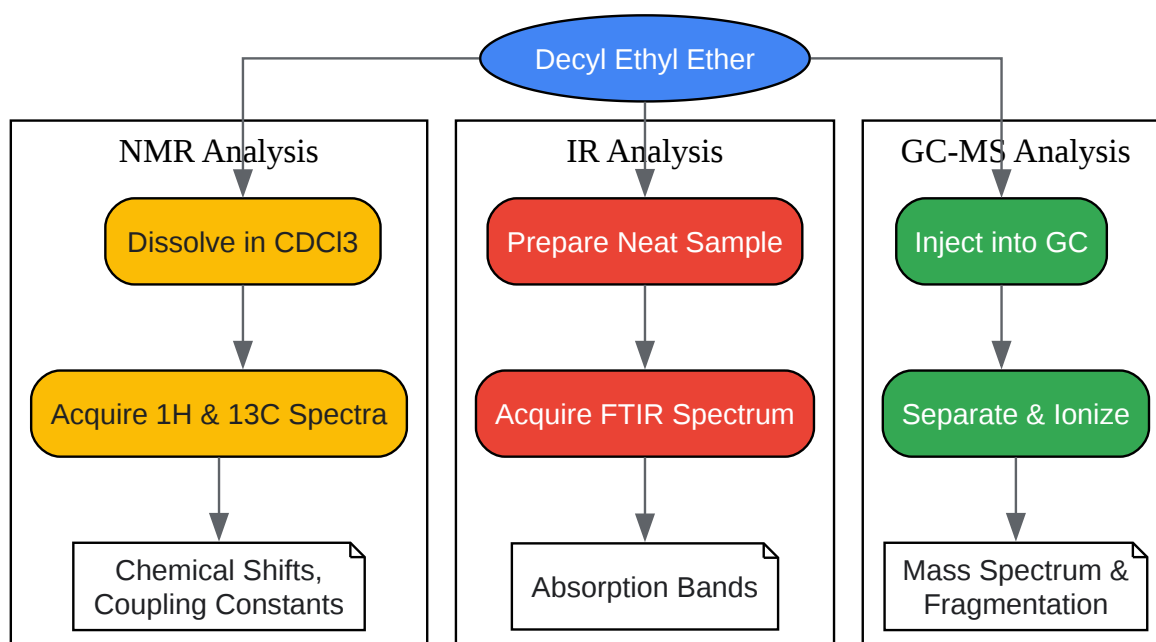
Infrared (IR) Spectroscopy:

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: A drop of the neat liquid sample of decyl ethyl ether is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
- Data Acquisition: A background spectrum of the clean salt plates is recorded first, followed by the spectrum of the sample. The instrument automatically subtracts the background spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS):

- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Sample Preparation: A dilute solution of decyl ethyl ether in a volatile solvent such as hexane or dichloromethane is prepared.
- GC Conditions:

- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μ m).
- Carrier Gas: Helium at a constant flow rate.
- Injection: Splitless injection of 1 μ L of the sample solution.
- Temperature Program: An initial oven temperature of 50 $^{\circ}$ C, held for 2 minutes, then ramped to 250 $^{\circ}$ C at a rate of 10 $^{\circ}$ C/min, and held for 5 minutes.
- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scanning from m/z 35 to 350.



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